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Executive Summary
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR) gene. While CFTR modulators have

revolutionized treatment for many patients, a significant portion of the CF population has

mutations that are not amenable to this approach. This has driven the search for mutation-

agnostic therapies. One such strategy is the inhibition of the epithelial sodium channel (ENaC),

which is hyperactive in CF airways and contributes to the dehydration of airway surface liquid

and subsequent mucociliary dysfunction.[1][2] BI 1265162 is an inhaled ENaC inhibitor that

was developed as a potential mutation-agnostic treatment for CF.[1] This technical guide

provides a comprehensive overview of the preclinical and clinical development of BI 1265162,

including its mechanism of action, key experimental data, and the ultimate outcome of its

clinical evaluation.

The Pathophysiology of Cystic Fibrosis and the
Rationale for ENaC Inhibition
Cystic Fibrosis is characterized by defective ion transport across epithelial surfaces. In healthy

airways, a delicate balance between chloride secretion, primarily through the CFTR channel,
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and sodium absorption, via the ENaC, maintains the volume and composition of the airway

surface liquid (ASL).[2] This hydration is crucial for proper mucociliary clearance, the lung's

innate defense mechanism for removing inhaled pathogens and debris.

In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent chloride

channel. The resulting decrease in chloride secretion is accompanied by a hyperactivation of

ENaC, leading to excessive sodium and water absorption from the airway surface.[1][2] This

depletes the ASL, causing the mucus to become thick and dehydrated.[1] The dehydrated

mucus impairs ciliary function, leading to mucociliary stasis, chronic bacterial infections,

inflammation, and progressive lung damage.

ENaC inhibition presents a therapeutic strategy that is independent of the underlying CFTR

mutation.[1] By blocking the hyperactive sodium absorption, ENaC inhibitors aim to rehydrate

the airway surface, restore mucus clearance, and thereby interrupt the vicious cycle of

obstruction, infection, and inflammation that characterizes CF lung disease.

BI 1265162: Mechanism of Action
BI 1265162 is a potent and selective small-molecule inhibitor of the epithelial sodium channel

(ENaC).[1] Administered via inhalation, it is designed to act directly on the airway epithelium to

block the excessive sodium absorption characteristic of cystic fibrosis.[1] By inhibiting ENaC, BI
1265162 is intended to increase the height of the airway surface liquid, leading to improved

mucus hydration and facilitating mucociliary clearance.[1] This mechanism of action is

independent of the specific CFTR mutation, positioning BI 1265162 as a potential mutation-

agnostic therapy for all individuals with CF.[1]
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Figure 1: Mechanism of Action of BI 1265162 in Cystic Fibrosis.

Preclinical Data
The preclinical evaluation of BI 1265162 demonstrated its potency as an ENaC inhibitor in a

variety of in vitro and in vivo models.

In Vitro Studies
BI 1265162 was shown to be a potent inhibitor of ENaC-mediated sodium transport in cellular

assays.
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Assay Type Cell Line Parameter Value Reference

Ion Transport

Assay

M1 (mouse renal

collecting duct)
IC50 3 x 10-9 M [1]

Ion Transport

Assay

NCI-H441

(human bronchial

epithelial)

IC50 8 x 10-9 M [1]

Water

Resorption

Assay

M1 cells Inhibition at 3 µM 76% [1]

In Vivo Studies
In animal models, BI 1265162 demonstrated efficacy in reducing airway liquid absorption and

improving mucociliary clearance.

Animal
Model

Assay Parameter Doses Result Reference

Rat
Airway Fluid

Absorption
ED50 - 0.09 µg/kg [1]

Rat
Airway Fluid

Absorption
Inhibition

0.03, 0.3, 3,

10 µg/kg

5.9%, 26.2%,

31.3%,

32.9%

inhibition

[1]

Sheep
Mucociliary

Clearance
ED50 - 1 µg/kg [3]

Sheep
Mucociliary

Clearance
-

1 and 10

µg/kg

-12.6% and

-19.3% mean

difference

from vehicle

[3]

Importantly, preclinical studies indicated that BI 1265162 did not have amiloride-like effects on

renal function, suggesting a favorable safety profile.[1] Furthermore, BI 1265162 showed
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potential for synergistic or additive effects when combined with CFTR modulators.[1]

Clinical Development
BI 1265162 progressed to clinical trials in healthy volunteers and individuals with cystic fibrosis.

Phase I Clinical Trials
Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy

male subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple

rising doses of inhaled BI 1265162.

Trial Identifier Population Dosing Key Findings Reference

NCT03349723
Healthy

Volunteers

Single rising

doses (3 µg to

1200 µg)

Well-tolerated. [2]

NCT03576144
Healthy

Volunteers

Multiple rising

doses (up to 600

µg)

Well-tolerated. [2]

NCT03907280
Healthy

Volunteers

Absolute

bioavailability

Oral

bioavailability:

0.50%; Inhaled

bioavailability:

~40%.

[4]

Overall, single and multiple doses of BI 1265162 were well-tolerated in healthy volunteers.[2][4]

Adverse events were generally mild to moderate and balanced across treatment groups.[4] The

pharmacokinetic profile supported twice-daily dosing for future development.[4]

Phase II Clinical Trial (BALANCE-CF 1)
The BALANCE-CF 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled,

dose-ranging study to assess the efficacy and safety of BI 1265162 in adults and adolescents

with CF.
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Trial
Identifier

Population
Treatment
Arms

Primary
Endpoint

Outcome Reference

NCT0405909

4

Adults and

adolescents

with CF (≥12

years)

20 µg, 50 µg,

100 µg, 200

µg twice

daily, or

placebo

Change in

percent

predicted

forced

expiratory

volume in 1

second

(ppFEV1)

The study

was

terminated for

futility. No

clinically

relevant

effect on

ppFEV1 or

lung

clearance

index (LCI)

was

observed.

[5][6]

Despite a favorable safety and tolerability profile, the BALANCE-CF 1 trial was terminated due

to a lack of clinical benefit.[5][7] An interim futility analysis revealed no significant improvement

in ppFEV1 or LCI in the treatment groups compared to placebo.[5] Based on these results, the

clinical development of BI 1265162 for cystic fibrosis was discontinued.[5][7]

Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the preclinical

evaluation of BI 1265162.

In Vitro Ion Transport Assay (Ussing Chamber)
This assay measures the transport of ions across an epithelial cell monolayer.

Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-

H441) are cultured on permeable supports until a confluent monolayer with high electrical

resistance is formed.

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an

Ussing chamber, separating the apical and basolateral compartments. Each compartment is
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filled with a physiological Ringer's solution and maintained at 37°C.

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current

(Isc), which represents the net ion transport, is continuously recorded.

ENaC Inhibition: After establishing a stable baseline Isc, BI 1265162 is added to the apical

chamber at various concentrations. The amiloride-sensitive current, representing ENaC

activity, is determined by the subsequent addition of a high concentration of amiloride. The

IC50 is calculated from the concentration-response curve.
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Experimental Workflow: Ussing Chamber Assay
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Figure 2: Ussing Chamber Assay Workflow.

In Vivo Airway Fluid Absorption (Rat Model)
This model assesses the effect of BI 1265162 on fluid clearance from the lungs.
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Animal Preparation: Anesthetized rats are placed in a supine position, and the trachea is

cannulated.

Instillation: A solution containing an impermeable tracer is instilled into the lungs.

Treatment: BI 1265162 or vehicle is administered, typically via intratracheal instillation.

Measurement: After a set period, the lungs are lavaged, and the concentration of the tracer

in the lavage fluid is measured. An increase in tracer concentration indicates fluid absorption.

Analysis: The percentage inhibition of fluid absorption by BI 1265162 is calculated relative to

the vehicle-treated control group. The ED50 is determined from the dose-response

relationship.

In Vivo Mucociliary Clearance (Sheep Model)
This large animal model provides a clinically relevant measure of mucus transport.

Animal Preparation: Conscious sheep are gently restrained, and a tracheal tube is inserted.

Tracer Administration: A radioactive tracer is delivered to the airways as an aerosol.

Treatment: BI 1265162 or placebo is administered via inhalation.

Measurement: The clearance of the radioactive tracer from the lungs is monitored over time

using a gamma camera.

Analysis: The rate of mucociliary clearance is calculated from the retention of the tracer over

time. The effect of BI 1265162 is determined by comparing the clearance rates in the treated

and placebo groups.

Conclusion
BI 1265162 was a promising, potent ENaC inhibitor developed as a mutation-agnostic therapy

for cystic fibrosis. It demonstrated a strong scientific rationale and encouraging preclinical

efficacy in restoring airway surface liquid hydration and improving mucociliary clearance. The

Phase I clinical trials in healthy volunteers established a good safety and tolerability profile.

However, the subsequent Phase II BALANCE-CF 1 trial in individuals with CF did not
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demonstrate a clinical benefit in terms of lung function.[5][7] This outcome led to the

discontinuation of its clinical development.

The story of BI 1265162 highlights the challenges of translating preclinical findings into clinical

efficacy, particularly in a complex disease like cystic fibrosis. While the therapeutic hypothesis

of ENaC inhibition remains valid, the experience with BI 1265162 underscores the need for

further research to understand the nuances of airway surface liquid regulation and to develop

more effective strategies to overcome the persistent mucus obstruction in CF.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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